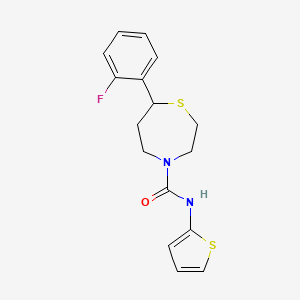

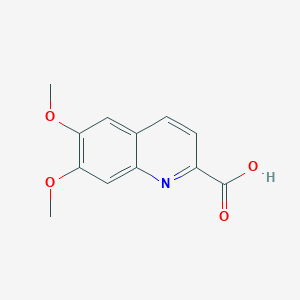

![molecular formula C7H16O2 B2977953 (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol CAS No. 1467021-27-7](/img/structure/B2977953.png)

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol is a chemical compound that is widely used in the field of scientific research. This chemical compound is also known as tert-butyl (2S)-2-hydroxy-1-methylethyl ether or tert-butyl (S)-(+)-2-hydroxy-1-methylethyl ether. The chemical formula of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol is C7H16O2, and it has a molecular weight of 132.20 g/mol.

Scientific Research Applications

Photo-assisted Oxidation and Catalysis

Research demonstrates the photo-assisted oxidation of 2-methylpropane, resulting in the formation of 2-methylpropan-2-ol among other compounds, highlighting the catalytic activity and selectivity enhancements by alkali metal ions in photocatalysis processes (Tanaka, Takenaka, Funabiki, & Yoshida, 1996).

Hydrocarbonylation Processes

The hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes, producing 2-methylpropan-1-ol and butane-1,4-diol, elucidates a mechanistic pathway involving tautomerism and hydrogenation, showcasing the diverse applications of catalysis in organic synthesis (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).

Thermodynamic Properties

Studies on the heat capacities and thermodynamic properties of 2-methylpropan-1-ol and other alcohols have provided insights into the physical chemistry of organic compounds, contributing to a better understanding of their behavior under varying temperature conditions (Counsell, Lees, & Martin, 1968).

Biofuel Production

Engineering of ketol-acid reductoisomerase and alcohol dehydrogenase has enabled anaerobic 2-methylpropan-1-ol (isobutanol) production at theoretical yield in Escherichia coli, paving the way for sustainable biofuel production (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Vaporization Studies

Research into the enthalpies and entropies of vaporization for solutions including 2-methylpropan-1-ol contributes to the understanding of molecular interactions and the effects of structural modifications on the thermodynamic properties of organic mixtures (Baev & Baev, 2014).

properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWJLGYZXWVBDL-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-butyl-N-ethylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2977877.png)

![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)

![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2977890.png)

![1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2977891.png)